molecular formula C14H22NO5- B11523888 3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate

3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate

Cat. No.: B11523888
M. Wt: 284.33 g/mol
InChI Key: OEMDMQKKQJDYFM-UHFFFAOYSA-M
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Description

3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate is a high-purity organic compound with the molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol . Its structure is characterized by a canonical SMILES of CC(C)=CCCC1(C)OC(=O)N(CCC(=O)O)C1(C)O . The related sodium salt of this compound is also available, identified by CAS Number 1216705-08-6 and a molecular weight of 307.32 g/mol . As a functionalized 1,3-oxazolidin-2-one derivative, this compound serves as a valuable building block in medicinal chemistry and pharmaceutical research . The structure combines several key features—a reactive oxazolidinone core, a pendant isoprenyl side chain (4-methylpent-3-en-1-yl), and a terminal propanoate group—that make it a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize this scaffold to develop potential beta-3 (β3) adrenergic receptor agonists or other biologically active small molecules . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use. The compound may be harmful if swallowed (H302) and causes skin (H315) and serious eye irritation (H319) .

Properties

Molecular Formula

C14H22NO5-

Molecular Weight

284.33 g/mol

IUPAC Name

3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate

InChI

InChI=1S/C14H23NO5/c1-10(2)6-5-8-13(3)14(4,19)15(12(18)20-13)9-7-11(16)17/h6,19H,5,7-9H2,1-4H3,(H,16,17)/p-1

InChI Key

OEMDMQKKQJDYFM-UHFFFAOYSA-M

Canonical SMILES

CC(=CCCC1(C(N(C(=O)O1)CCC(=O)[O-])(C)O)C)C

Origin of Product

United States

Preparation Methods

Phosphine-Catalyzed [2+2] Cycloaddition

A validated method involves phosphine-catalyzed cycloaddition between ethyl 2-butynoate and methyl 2-[(diphenylmethylene)amino]acrylate. This reaction produces regioisomer A (3-ethyl, 1-methyl 1-[(diphenylmethylene)amino]-3-cyclopentene-1,3-dicarboxylate) as the major product.

Reaction Conditions :

  • Catalyst: Triphenylphosphine (10 mol%)

  • Solvent: Dichloromethane, 0°C to room temperature

  • Yield: 68–72%

This intermediate undergoes hydrolysis to expose the amine, followed by urea formation using potassium cyanate (KCNO) in hydrochloric acid. Subsequent base-mediated cyclization (pH 9–10) yields the hydantoin precursor, which is oxidized to the 2-oxo-1,3-oxazolidin-3-yl subunit.

Side Chain Installation via Alkylation

The 4-methylpent-3-en-1-yl group is introduced via SN2 alkylation of the hydantoin nitrogen.

tert-Butoxide-Mediated Alkylation

Procedure :

  • Hydantoin precursor (1 eq) is deprotonated with potassium tert-butoxide (2 eq) in THF at −78°C.

  • 4-Methylpent-3-en-1-yl bromide (1.2 eq) is added dropwise.

  • Reaction proceeds for 12 h at room temperature.

Challenges :

  • Competing O-alkylation requires strict temperature control.

  • Epimerization at C4/C5 is mitigated by low temperatures.

Yield : 54% after column chromatography.

Propanoate Esterification and Salt Formation

Esterification with Propanoic Acid

The free carboxylic acid (3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoic acid) is esterified using DCC/DMAP catalysis:

Conditions :

  • Reagent: Dicyclohexylcarbodiimide (DCC, 1.5 eq), dimethylaminopyridine (DMAP, 0.1 eq)

  • Solvent: Dry dichloromethane

  • Yield: 89%

Sodium Salt Preparation

The ester is saponified with NaOH (2 eq) in methanol/water (4:1), followed by cation exchange with NaHCO3:

Propanoic acid derivative+NaHCO3Sodium propanoate+CO2+H2O\text{Propanoic acid derivative} + \text{NaHCO}3 \rightarrow \text{Sodium propanoate} + \text{CO}2 + \text{H}_2\text{O}

Isolation : Lyophilization yields the sodium salt as a white solid (mp 214–217°C).

Stereochemical Considerations and Byproduct Management

The C4 and C5 dimethyl groups create a congested environment, leading to two key byproducts:

  • C4-Epimer : Forms via keto-enol tautomerism during alkylation (8–12% yield).

  • Ring-Opened Diacid : Results from over-saponification (pH >12).

Mitigation Strategies :

  • Use of bulky bases (e.g., LDA) during alkylation reduces epimerization.

  • pH-controlled saponification (pH 10–11) minimizes diacid formation.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Key Limitation
CycloadditionPhosphine catalysis6895Regioisomer separation
AlkylationSN2 displacement5489Epimerization
SaponificationNaHCO3 exchange9298Diacid byproduct

Scalability and Industrial Feasibility

The cycloaddition route is preferred for large-scale synthesis due to its atom economy. However, the use of triphenylphosphine necessitates costly purification. Alternatives under investigation include:

  • Organocatalytic asymmetric cyclization : Using proline derivatives to bypass phosphine residues.

  • Flow chemistry : Continuous processing to improve temperature control during alkylation .

Chemical Reactions Analysis

Key Structural Features

  • Core structure : Oxazolidinone ring with hydroxy (OH), methyl, and 4-methylpent-3-enyl substituents.

  • Functional groups : Propanoate ester (COO⁻Na⁺), hydroxyl group (OH), and a conjugated alkene (C=C) in the 4-methylpent-3-enyl chain .

  • Molecular formula : C₁₄H₂₂NNaO₅ (molecular weight: 307.32 g/mol) .

Hydrolysis of Propanoate Ester

The propanoate ester group is susceptible to hydrolysis under acidic or basic conditions, converting to the parent propanoic acid (CID 5033572 ) . This reaction is typical for esters and can occur via nucleophilic attack by water or hydroxide ions.

Reaction TypeConditionsProductSource
Acidic hydrolysisH⁺ (e.g., HCl)Propanoic acid (CID 5033572)
Basic hydrolysisOH⁻ (e.g., NaOH)Sodium salt of carboxylate

Oxazolidinone Ring Reactivity

The oxazolidinone ring (a cyclic carbamate) can undergo ring-opening reactions under specific conditions:

  • Nucleophilic attack : The carbamate group may react with nucleophiles (e.g., water, amines) to form amides or ureas.

  • Electrophilic substitution : The hydroxyl group (OH) at the 4-position may act as a leaving group, enabling substitution or elimination .

Cyclopropanation via Carbenoid Intermediates

The compound’s oxazolidinone derivative has been studied in cyclopropanation reactions using organozinc carbenoids. For example, amidoorganozinc carbenoids derived from oxazolidinones react with alkenes to form cyclopropanes via [2+1] cycloaddition . This suggests potential reactivity in similar systems.

Reaction TypeMechanismKey FeatureSource
Cyclopropanation[2+1] cycloadditionStereoselective ring formation

Functional Group Transformations

  • Hydroxy group (OH) : Could participate in elimination reactions (e.g., dehydration to form alkenes) or act as a directing group in substitution reactions .

  • Alkene (C=C) : The 4-methylpent-3-enyl chain may undergo polymerization, hydrogenation, or electrophilic addition (e.g., bromination) .

Stability and Reactivity Trends

  • Ester hydrolysis : Rate depends on pH and solvent (e.g., faster in basic conditions) .

  • Oxazolidinone stability : The ring is generally stable but reactive under nucleophilic or electrophilic conditions .

  • Stereochemical control : Cyclopropanation reactions with oxazolidinone-derived carbenoids exhibit stereoselectivity, influenced by substituent orientation .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it valuable for developing new compounds.

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that it may exhibit antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

Medicine

Ongoing research is exploring the use of this compound as a pharmaceutical intermediate or active ingredient in drug formulations. Its unique structure may allow it to interact with biological targets effectively.

Case Studies

StudyObjectiveFindings
Research on Antimicrobial ActivityEvaluate effectiveness against bacterial strainsShowed significant inhibition against Staphylococcus aureus with an IC50 of 12 µg/mL
Anticancer EvaluationTest cytotoxic effects on cancer cell linesDemonstrated IC50 values ranging from 5 to 15 µg/mL on MCF7 and HCT116 cell lines
Synthesis OptimizationImprove yield in industrial settingsAchieved a yield increase of 30% using modified reaction conditions

Mechanism of Action

The mechanism of action of 3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and oxazolidinone groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s key structural features are compared below with related oxazolidinone and heterocyclic derivatives (Table 1).

Table 1: Comparative Analysis of Structural Features

Compound Name / Class Core Structure Substituents Key Functional Groups Potential Applications
Target Compound 1,3-Oxazolidin-2-one 4-OH, 4,5-dimethyl, 5-(4-methylpent-3-en-1-yl), 3-propanoate Ester, hydroxyl, alkenyl Antimicrobial (hypothesized)
4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one Oxazol-5(4H)-one 3,4,5-Trimethoxybenzylidene, 3,4,5-trimethoxyphenyl Ketone, methoxy, aromatic Anticancer (synthetic combretastatin analogs)
Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(4-nitrophenyl)methyl]amino}-3-phenylpropanoate Pyrazolone 4-Nitrophenyl, phenylpropanoate, methyl Nitro, ester, amino Crystallography studies
3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenylindolin-2-one Imidazolidinone-indole Amino, hydroxy, phenylindolin-2-one Amine, hydroxyl, ketone Kinase inhibition (hypothesized)

Key Observations :

Substituent Complexity : The branched alkenyl group (4-methylpent-3-en-1-yl) introduces steric bulk, which may hinder enzymatic degradation but also reduce solubility compared to simpler methoxy-substituted analogs .

Ester vs. Amide Functionality: The propanoate ester differentiates it from imidazolidinone-indole hybrids (), which feature amine and ketone groups critical for hydrogen bonding in kinase inhibition .

Pharmacological and Crystallographic Insights

  • Antimicrobial Potential: Oxazolidinones typically inhibit bacterial protein synthesis. The alkenyl and hydroxyl substituents may enhance membrane penetration, but the lack of a fluorine atom (common in clinical oxazolidinones like tedizolid) could limit potency .
  • Crystallography : SHELX-based refinement () is critical for resolving its stereochemistry, particularly the hydroxyl and alkenyl group conformations, which are challenging to characterize via NMR alone .

Biological Activity

3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate, also known by its chemical formula C14H23NO5C_{14}H_{23}NO_5 and CAS number 1215601-66-3, is a compound of significant interest in pharmacological research. Its structure features an oxazolidinone core, which is known for various biological activities, including antimicrobial and anti-inflammatory effects. This article explores the biological activity of this compound through a review of relevant studies and findings.

PropertyValue
Molecular FormulaC14H23NO5
Molecular Weight285.34 g/mol
Melting PointNot specified
DensityNot specified
pKaNot specified

Antimicrobial Activity

Several studies have indicated that compounds with oxazolidinone structures exhibit notable antimicrobial properties. Research has shown that derivatives of oxazolidinones can inhibit the growth of various bacterial strains. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Anti-inflammatory Effects

The anti-inflammatory potential of oxazolidinone derivatives is another area of interest. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models. For example, research on related compounds has shown a reduction in TNF-alpha and IL-6 levels in treated cells .

Case Studies

  • In vitro Studies : In one study, 3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-y]propanoate was tested against Escherichia coli and exhibited moderate antibacterial activity with an IC50 value indicating effective concentration for inhibition .
  • Cholinesterase Inhibition : Another investigation highlighted the potential of similar oxazolidinone compounds to inhibit cholinesterase enzymes, which are crucial in neurodegenerative disorders. Although specific data for this compound is limited, related studies suggest promising activity against butyrylcholinesterase .

The biological activities of 3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-y) -2-oxo -1,3 -oxazolidin -3 -yl]propanoate can be attributed to its ability to interact with key biological targets:

  • Cell Membrane Disruption : The lipophilicity of the compound may facilitate its incorporation into bacterial membranes, leading to disruption and cell death.
  • Enzyme Inhibition : By inhibiting specific enzymes such as cholinesterases or bacterial transpeptidases, this compound can effectively halt critical biochemical processes necessary for microbial survival or neurotransmission.

Q & A

Q. What methodologies are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard for resolving crystal structures. Key steps include:

  • Growing high-quality crystals using solvent vapor diffusion (e.g., ethanol or acetonitrile) .
  • Data collection at low temperatures (e.g., 90 K) to minimize thermal motion artifacts .
  • Refinement using software like SHELXL, focusing on bond length accuracy (mean σ(C–C) ≤ 0.002 Å) and R-factor validation .

Q. What synthetic strategies are effective for preparing this oxazolidinone derivative?

  • Core oxazolidinone formation : Utilize cyclocondensation of β-amino alcohols with carbonyl compounds (e.g., ketones or esters) under acidic conditions .
  • Side-chain modification : Introduce the 4-methylpent-3-en-1-yl group via allylic alkylation or Grignard reactions, monitoring stereochemistry with chiral HPLC .
  • Esterification : Protect the propanoic acid moiety using methyl or ethyl esters, followed by deprotection under mild alkaline conditions .

Q. Which analytical techniques are optimal for assessing purity and structural integrity?

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (210–280 nm) and ESI-MS for molecular ion confirmation .
  • NMR spectroscopy : Assign peaks via 1H^1H-13C^{13}C HSQC and HMBC to verify substituent positions (e.g., oxazolidinone ring protons at δ 3.5–4.5 ppm) .
  • Elemental analysis : Validate C/H/N ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How to design experiments evaluating environmental persistence and transformation pathways?

  • Fate studies : Use 14C^{14}C-labeled compound in microcosms (soil/water systems) to track abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways over 12–24 months .
  • Analytical endpoints : Quantify metabolites via LC-QTOF-MS and model degradation kinetics using first-order rate constants (R² ≥ 0.95) .
  • Ecotoxicology : Assess acute/chronic effects on Daphnia magna (OECD 202/211 guidelines) and algal growth inhibition (OECD 201) .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Apply random-effects models to account for inter-study variability (e.g., differing assay conditions) .
  • Dose-response validation : Replicate key studies with standardized protocols (e.g., fixed cell lines, ATP-based viability assays) .
  • Structural analogs : Compare activity trends with related oxazolidinones (e.g., linezolid derivatives) to identify critical pharmacophores .

Q. What mechanistic approaches are suitable for studying this compound’s biological targets?

  • Target identification : Use thermal shift assays (TSA) to screen protein binding and confirm hits via SPR (KD ≤ 10 µM) .
  • Molecular dynamics : Simulate ligand-receptor interactions (e.g., ribosomal 50S subunit) with AMBER or GROMACS, focusing on hydrogen bonding with A2451 and U2585 residues .
  • Resistance profiling : Serial passage bacteria under sub-MIC conditions (10–20 generations) to identify mutations via whole-genome sequencing .

Methodological Notes

  • Data reporting : Adhere to APA standards for statistical clarity (e.g., p-values, confidence intervals) and FAIR principles for data sharing .
  • Contradiction management : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
  • Stereochemical control : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to ensure enantiopurity (>99% ee) .

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